S,S-Efinaconazole is a novel antifungal compound primarily used in the treatment of onychomycosis, a fungal infection of the nails. It belongs to the class of azole antifungals, which inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This compound is notable for its high potency and selective action against dermatophytes and other fungi responsible for nail infections.
S,S-Efinaconazole was developed by the pharmaceutical company Daiichi Sankyo and is marketed under the brand name Jublia. It received approval from the U.S. Food and Drug Administration in 2014 for topical treatment of onychomycosis.
S,S-Efinaconazole can be synthesized through a multi-step chemical process involving several key reactions. The synthesis typically begins with the preparation of a substituted benzenesulfonamide, which undergoes various transformations to introduce the necessary functional groups.
The molecular structure of S,S-Efinaconazole can be described as follows:
S,S-Efinaconazole undergoes various chemical reactions that are critical for its activity:
The mechanism by which S,S-Efinaconazole exerts its antifungal effects involves:
Physical characterization techniques such as NMR spectroscopy and mass spectrometry confirm the identity and purity of S,S-Efinaconazole in pharmaceutical formulations.
S,S-Efinaconazole is primarily used in dermatology:
S,S-Efinaconazole exerts its primary antifungal activity through potent inhibition of lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme (CYP51) essential for ergosterol biosynthesis. This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol. In dermatophytes such as Trichophyton mentagrophytes and Trichophyton rubrum, S,S-Efinaconazole binds to the heme cofactor of lanosterol 14α-demethylase, disrupting the demethylation process. This inhibition leads to the accumulation of toxic 14α-methylsterols (e.g., lanosterol and 24-methylenedihydrolanosterol) and depletion of functional ergosterol in fungal cell membranes [1] [3] [8].
Biochemical assays demonstrate that S,S-Efinaconazole exposure results in a dose-dependent reduction in ergosterol synthesis. In Trichophyton mentagrophytes, treatment with sub-minimal inhibitory concentrations (sub-MIC) of S,S-Efinaconazole (0.0070 μg/mL) reduces ergosterol production by 50%, correlating with the accumulation of 4,4-dimethylsterols (precursors to lanosterol) and 4α-methylsterols (immediate substrates of lanosterol 14α-demethylase). This metabolic disruption is 4.9-fold more potent than itraconazole in dermatophytes, explaining S,S-Efinaconazole’s superior antifungal efficacy [1] [8].
Table 1: Metabolic Consequences of Lanosterol 14α-Demethylase Inhibition in Trichophyton mentagrophytes
S,S-Efinaconazole Concentration (μg/mL) | Ergosterol Reduction (%) | 4,4-Dimethylsterol Accumulation | 4α-Methylsterol Accumulation |
---|---|---|---|
0.001 | 25% | Moderate increase | Minimal increase |
0.004 | 50% | Significant increase | Moderate increase |
0.01 | 75% | Marked increase | Significant increase |
The binding affinity of S,S-Efinaconazole to lanosterol 14α-demethylase exceeds that of earlier azoles due to its unique chemical structure. Unlike imidazole-based antifungals (e.g., ketoconazole), S,S-Efinaconazole belongs to the triazole class, characterized by a triazole ring that coordinates with the heme iron of CYP51. Its molecular structure features a 4-methylenepiperidine side chain, which reduces binding to keratin in the nail plate—a common limitation for topical antifungals. This structural attribute enhances bioavailability at the infection site [2] [3] [7].
Kinetic studies reveal that S,S-Efinaconazole exhibits a lower inhibition constant (Ki) for dermatophyte CYP51 compared to other azoles. For Trichophyton mentagrophytes, the 50% inhibitory concentration (IC₅₀) for ergosterol synthesis is 0.0070 μg/mL for S,S-Efinaconazole versus 0.0338 μg/mL for itraconazole (4.9-fold difference) and 0.0029 μg/mL for clotrimazole in Candida albicans (7.3-fold difference). This enhanced binding affinity is attributed to optimal hydrophobic interactions between the difluorophenyl group of S,S-Efinaconazole and the substrate-binding pocket of the enzyme [1] [2] [8].
Table 2: Binding Affinity and Enzymatic Inhibition of Azole Antifungals
Antifungal Agent | Target Organism | IC₅₀ for Ergosterol Synthesis (μg/mL) | Relative Potency vs. S,S-Efinaconazole |
---|---|---|---|
S,S-Efinaconazole | Trichophyton mentagrophytes | 0.0070 | 1.0 (Reference) |
Itraconazole | Trichophyton mentagrophytes | 0.0338 | 0.20 |
Clotrimazole | Candida albicans | 0.0029 | 0.14* |
Ketoconazole | Trichophyton rubrum | 0.056† | 0.13 |
Note: Cross-species comparison; †Data extrapolated from general azole pharmacodynamics [2] [8].
At sub-minimal inhibitory concentrations (sub-MIC), S,S-Efinaconazole induces profound ultrastructural changes in dermatophyte hyphae, detectable via scanning and transmission electron microscopy (SEM/TEM). In Trichophyton mentagrophytes, concentrations as low as 0.001–0.01 μg/mL cause shortening of interseptal distances, globular swelling, and abnormal thickening of the cell wall. These changes progress to severe deformities at higher concentrations (0.1–10 μg/mL), including:
The globular swelling phenotype is unique to S,S-Efinaconazole among azoles and correlates with disrupted chitin synthase activity. This enzyme, localized in the plasma membrane, requires ergosterol-rich lipid microdomains for proper function. Ergosterol depletion alters membrane fluidity, leading to mislocalization of chitin synthase and aberrant cell wall deposition. The electron-dense granules are hypothesized to be lipid droplets formed due to the accumulation of toxic methylated sterols [1] [3].
Ergosterol serves as a critical "bulk" component in fungal membranes, regulating fluidity, permeability, and the activity of membrane-bound enzymes. Depletion of ergosterol and accumulation of 14α-methylsterols (e.g., lanosterol) under S,S-Efinaconazole treatment disrupt membrane architecture through two key mechanisms:
Table 3: Concentration-Dependent Ultrastructural Changes in Trichophyton Hyphae
S,S-Efinaconazole Concentration (μg/mL) | Hyphal Morphology Alterations | Proposed Mechanism |
---|---|---|
0.001–0.01 | Shortened interseptal distance; Globular swelling; Cell wall thickening | Partial ergosterol depletion; Altered chitin synthase activity |
0.1–10 | Plasma membrane detachment; Electron-dense granules; Organelle degeneration | Toxic sterol accumulation; Loss of membrane fluidity |
The cascade culminates in irreversible loss of membrane integrity at concentrations approaching the MIC (0.0039 μg/mL for T. mentagrophytes), validating that ergosterol biosynthesis inhibition is the primary mechanism driving fungicidal effects [1] [3].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4